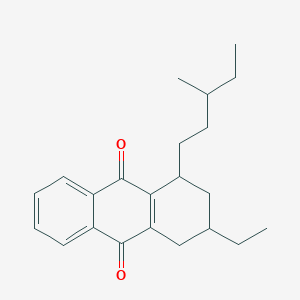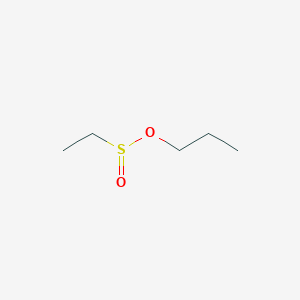
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group on the indole ring, along with an ethyl ester functional group.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is then functionalized to introduce the cyanomethyl and methyl groups.
Esterification: The carboxylic acid group on the indole is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The cyanomethyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets, while the ethyl ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-6-methyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester: This compound lacks the methyl group, which may affect its chemical reactivity and biological activity.
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester: The position of the methyl group is different, which can influence the compound’s properties and interactions.
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-4-methyl-, ethyl ester: Similar to the previous compound, the position of the methyl group affects its characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
CAS No. |
52618-55-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)-6-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(6-7-15)9-11-5-4-10(2)8-13(11)16/h4-5,8-9H,3,6H2,1-2H3 |
InChI Key |
YSAXOYZWWHEMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=CC2=C1C=C(C=C2)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


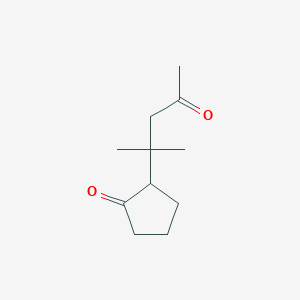
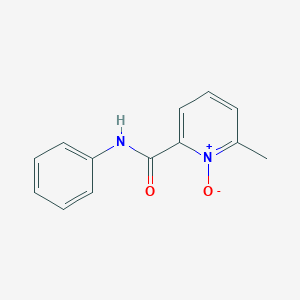
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
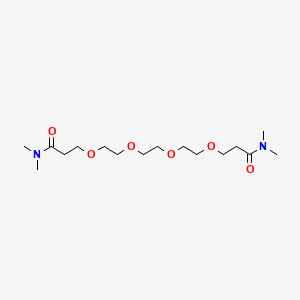
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
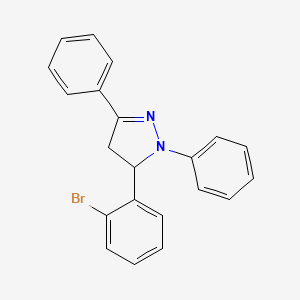

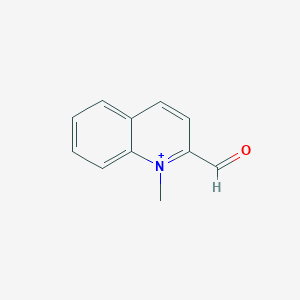
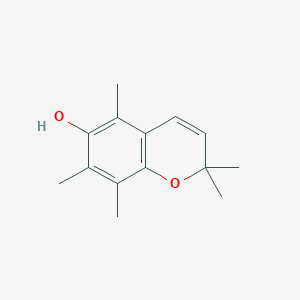

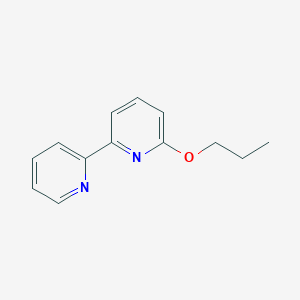
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
